molecular formula C22H27NO3 B2391838 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one CAS No. 701259-35-0

1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one

Cat. No.: B2391838
CAS No.: 701259-35-0
M. Wt: 353.462
InChI Key: JNLCTNFEQMAVGM-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a methoxyphenoxy group attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the benzylpiperidine intermediate with 4-methoxyphenol and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The benzyl and methoxyphenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of benzylpiperidine carboxylic acids.

    Reduction: Formation of benzylpiperidine alcohols.

    Substitution: Formation of substituted benzylpiperidine derivatives.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and methoxyphenoxy groups may enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-(4-Benzylpiperidin-1-yl)-3-(4-hydroxyphenoxy)propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-1-one: Similar structure but with a chloro group instead of a methoxy group.

    1-(4-Benzylpiperidin-1-yl)-3-(4-nitrophenoxy)propan-1-one: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one is unique due to the presence of the methoxyphenoxy group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-25-20-7-9-21(10-8-20)26-16-13-22(24)23-14-11-19(12-15-23)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLCTNFEQMAVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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